Cyclohexane-d12

Beschreibung

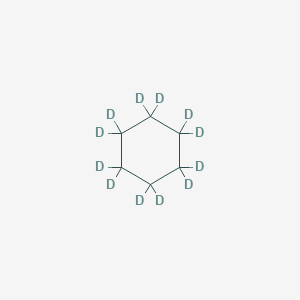

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169624 | |

| Record name | (2H12)Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclohexane-d12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1735-17-7 | |

| Record name | Cyclohexane-d12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H12)Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H12)Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H12]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Analytical Applications of Cyclohexane D12

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclohexane-d12

This compound plays a significant role in NMR spectroscopy, particularly in deuterium (B1214612) NMR (²H NMR) for dynamic studies and as a standard solvent.

Deuterium NMR (²H NMR) for Investigating Intramolecular Dynamic Processes of this compound, including Ring Inversion Kinetics

Deuterium NMR (²H NMR) spectroscopy is a powerful technique employed to investigate intramolecular dynamic processes, such as the well-known ring inversion kinetics of this compound. Studies have demonstrated the application of ²H NMR of molecules dissolved in liquid crystalline solvents to probe these dynamics. The spectra of this compound (C₆D₁₂) dissolved in liquid crystalline phases, such as phase V and hexyloxyazoxybenzene, exhibit a pronounced line shape variation across a temperature range of -36 to +115 °C nih.govatamankimya.com.

At low temperatures, typically below -10 °C, the ²H NMR spectrum of this compound consists of two symmetric doublets. These doublets correspond to the distinct axial and equatorial deuteron (B1233211) sites within the cyclohexane (B81311) ring, with the splittings arising from the quadrupole interactions of the deuterons nih.govatamankimya.com. As the temperature increases, the rate of ring inversion accelerates, leading to a broadening of these spectral lines. Eventually, at higher temperatures, the spectrum coalesces into a single doublet. The spacing of this single doublet corresponds to the mean quadrupole splitting of the axial and equatorial deuterons, indicating a rapid interconversion between the chair conformations nih.govatamankimya.com.

Quantitative interpretation of these experimental spectra using line shape theory for two interacting nuclei undergoing mutual exchange has allowed for the derivation of kinetic parameters for the ring inversion process. For this compound in liquid crystalline solvents, the activation enthalpy (ΔH≠) was determined to be 10.3 kcal/mole, the activation entropy (ΔS≠) was +0.5 e.u., and the rate constant (1/τ) at 300 K was 1.5 × 10⁵ sec⁻¹ nih.govatamankimya.com.

Beyond liquid crystalline solutions, ²H NMR has also been utilized to study the dynamics of this compound within inclusion compounds. For instance, in the thiourea-cyclohexane inclusion compound, ²H NMR measurements over a temperature range of -180 to +60 °C revealed that guest molecules undergo fast ring inversion. The kinetic equation for this process was determined as k (s⁻¹) = 1.06 × 10¹³ exp(-11.1/RT) cmdm.twuni.lu.

Table 1: Kinetic Parameters for Ring Inversion of this compound

| Parameter | Value (Liquid Crystalline Solvents) nih.govatamankimya.com | Value (Thiourea Inclusion Compound) cmdm.twuni.lu |

| ΔH≠ (kcal/mole) | 10.3 | Not directly provided (activation energy 11.1 kcal/mole from Arrhenius) |

| ΔS≠ (e.u.) | +0.5 | Not directly provided |

| 1/τ (at 300 K) | 1.5 × 10⁵ sec⁻¹ | Not directly provided (k (s⁻¹) = 1.06 × 10¹³ exp(-11.1/RT)) |

This compound as a Standard Purity Deuterated Solvent in Routine and Advanced NMR Studies

This compound is widely recognized and utilized as a standard purity deuterated solvent in both routine and advanced NMR spectroscopic investigations wikipedia.orgnih.govwikipedia.orgfishersci.co.uknih.govfishersci.comthegoodscentscompany.com. The primary advantage of using deuterated solvents in NMR is the virtual elimination of solvent signals from the proton (¹H) NMR spectrum, which would otherwise obscure signals from the analyte wikipedia.org. This allows for clearer and more interpretable spectra, crucial for accurate structure determination and identity verification in research and development laboratories wikipedia.org.

Key properties that make this compound a preferred deuterated solvent include its high degree of deuteration (typically ≥99.6 atom % D) and high purity of the starting compound wikipedia.org. Its application extends beyond routine tasks to the elucidation of complex reaction mechanisms and metabolic pathways wikipedia.org. Furthermore, it can be employed in techniques like GC-MS or LC-MS as an internal standard wikipedia.org.

Solid-State NMR Investigations of this compound and Related Analogs

Solid-state NMR spectroscopy, particularly ²H NMR, is highly effective for obtaining detailed information regarding molecular conformation, local ordering, order-disorder phenomena, and motional features within molecular solids. Dynamic ²H NMR methods are particularly well-suited for characterizing the motional features in solid materials, including the dynamics of guest molecules within various types of inclusion compounds.

More recently, the molecular motion and thermal properties of cyclohexane confined within metal-organic frameworks (MOFs), such as IRMOF-1, have been examined using ²H NMR and differential thermal analysis (DTA). These studies revealed that cyclohexane within IRMOF-1 undergoes precession of its C3-axis at temperatures below 120 K. As the temperature increases (from 120 K to 200 K), a tumbling motion with large amplitude fluctuations of the precession axis is observed, followed by isotropic reorientation above 200 K, indicating melting at 213 K.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR, offering insights into the molecular vibrations, symmetry, and phase-dependent behavior of this compound.

Infrared (IR) Spectroscopy Investigations of this compound in Vapor, Liquid, and Solid Phases

Infrared (IR) spectroscopy has been extensively employed to investigate the vibrational properties of this compound across its different physical states: vapor, liquid, and solid phases. The IR spectra of this compound in both vapor and liquid phases have been reported, typically covering the range of 376-4000 cm⁻¹ nih.govwikipedia.orgfishersci.co.uknih.govfishersci.comthegoodscentscompany.com.

Detailed studies have also focused on the solid phases of this compound, which exhibits polymorphism. Single crystals of solid I (stable between 186 K and 278 K) and solid II (stable below 186 K) have been grown and their IR spectra analyzed. The IR spectrum of a single crystal of solid I supports a cubic crystal structure, consistent with molecules located on S6 sites in a cubic lattice. In contrast, polarized IR spectra of a single crystal of solid II, along with IR and laser-excited Raman spectra of its polycrystalline film, confirm an orthorhombic D2h crystal structure for this modification.

A notable observation in the IR spectrum of solid II is the appearance of all three a₁ᵤ fundamentals as singlets, which are typically infrared inactive in the D3d point group of the chair conformation of cyclohexane. This suggests a breakdown of selection rules in the solid II modification, likely due to changes in molecular site symmetry within the crystal lattice. Furthermore, IR intensities of this compound can change significantly when transitioning from the gas phase to a condensed state, with some bands showing almost a twofold increase in absolute IR intensities in solution compared to the gas phase.

Raman Spectroscopy Studies of Liquid and Solid this compound, including Polarization Measurements

Raman spectroscopy provides valuable information about molecular vibrations and symmetry, complementing IR studies. Raman spectra of liquid this compound have been widely reported nih.govwikipedia.orgfishersci.co.uknih.govfishersci.comthegoodscentscompany.com. Investigations have also extended to the solid phases, with Raman spectra of polycrystalline films of solid II being measured. In the solid II modification, all six a₁g fundamentals, which are Raman active, are observed. Some of these bands exhibit splitting into two components, while others show definite shoulders, indicating multiple active Raman components for both a₁g and a₂g fundamentals. Several e_g fundamentals also display multiple components in the Raman spectrum.

Polarization measurements in Raman spectroscopy are crucial for determining the symmetry of vibrational modes. For instance, polarized Hyper-Raman (HR) spectroscopy studies of liquid this compound have been conducted to explore its polarization properties and molecular symmetry. In HR spectra, specific bands can be assigned to particular symmetry species based on their depolarization ratios. For this compound, bands at 873 cm⁻¹ and 784 cm⁻¹ have been ascribed to a₁ᵤ modes, which are forbidden in both IR and conventional Raman spectroscopy but allowed in Hyper-Raman. Another depolarized band at 683 cm⁻¹ is assigned to the eᵤ mode ν₃₀. The depolarization ratio (ρ) for a particular peak, calculated as the ratio of its perpendicular intensity to its parallel intensity, provides direct information about the symmetry of the vibrational mode. For totally symmetric vibrational modes, ρ is less than 0.75 (polarized band), while for non-totally symmetric modes, ρ is greater than or equal to 0.75 (depolarized band).

Table 2: Observed Hyper-Raman Bands and Assignments for Liquid this compound

| Observed Frequency (cm⁻¹) | Assignment (Symmetry Species) | Depolarization Ratio (ρHR) |

| 187 | ν₃₂ (eᵤ) | Undetermined (strong hyper-Rayleigh influence) |

| 683 | ν₃₀ (eᵤ) | Depolarized (~0.55) |

| 715 | IR active fundamental | Not specified |

| 784 | a₁ᵤ | Depolarized (~0.55) |

| 873 | a₁ᵤ | Depolarized (~0.55) |

| 913 | IR active fundamental | Not specified |

| 936 | Combination band (ν₁₁(a₂g) + ν₃₂(eᵤ)) | Not specified |

| 983 | IR active fundamental | Not specified |

| 1081 | IR active fundamental | Not specified |

| 1156 | IR active fundamental | Not specified |

Polarized Hyper-Raman (HR) Spectroscopy for Elucidating Molecular Symmetry and Vibrational Assignments in this compound

Polarized Hyper-Raman (HR) spectroscopy is a powerful technique for investigating molecular symmetry and vibrational assignments, particularly for highly symmetric molecules like this compound, which belongs to the D₃d point group in its most stable chair conformation. HR scattering is a three-photon inelastic light scattering process that allows for the observation of vibrational modes that are inactive in both infrared (IR) and conventional Raman spectroscopy, often referred to as "silent modes" oup.comoup.comnycu.edu.tw.

Recent advancements in HR spectrometers have enabled the acquisition of polarized HR spectra with high signal-to-noise ratios and spectral resolution, facilitating comprehensive assignments of HR bands in the fingerprint region of this compound oup.comoup.com. For instance, studies on liquid this compound have identified twelve HR-active fundamentals, including three "silent" a₁u modes, three IR-active a₂u modes, and six IR-active eᵤ modes oup.com. The experimental determination of depolarization ratios in polarized HR spectra is crucial for establishing these assignments. For a₁u "silent-modes," the theoretical depolarization ratio is approximately 2/3 under electronic non-resonant conditions oup.comoup.com.

Experimental observations for this compound have shown HR bands assigned to a₁u "silent-modes" exhibiting depolarization ratios close to this theoretical value oup.comoup.com. For example, bands observed around 873 cm⁻¹ and 784 cm⁻¹ have been ascribed to a₁u modes based on their high depolarization ratios oup.com. Another depolarized band at 683 cm⁻¹ was assigned to the eᵤ mode ν₃₀ oup.com. The following table summarizes some observed HR bands and their assignments in liquid this compound:

| Frequency (cm⁻¹) | Assignment | Depolarization Ratio (approx.) | Activity (IR/Raman) |

| 873 | a₁u | ~2/3 | Silent |

| 784 | a₁u | ~2/3 | Silent |

| 683 | eᵤ (ν₃₀) | Depolarized | IR active |

| 1156 | IR active | - | IR active |

| 1081 | IR active | - | IR active |

| 983 | IR active | - | IR active |

| 913 | IR active | - | IR active |

| 715 | IR active | - | IR active |

| 391 | IR active | - | IR active |

Note: This table is based on information from oup.comoup.com. Specific depolarization ratio values are generalized where precise experimental values were not explicitly listed for all modes but described as "depolarized" or "polarized" based on comparison to theoretical values.

The ability of HR spectroscopy to detect these "silent modes" provides complementary information to conventional IR and Raman spectroscopies, which are limited by different selection rules oup.comnycu.edu.tw. Due to the inversion symmetry of this compound, the mutual exclusion principle holds, meaning that HR and Raman modes are exclusive, as are Raman and infrared modes oup.comnycu.edu.twaip.org.

Comprehensive Vibrational Assignments and Spectral Interpretation for this compound

The comprehensive understanding of the vibrational spectrum of this compound relies on a synergy of various spectroscopic techniques, including infrared (IR), Raman, and Hyper-Raman (HR) spectroscopies, complemented by quantum chemical calculations oup.comaip.orgepa.govresearchgate.net. The isotopic substitution of hydrogen with deuterium in this compound leads to significant shifts in vibrational frequencies due to changes in atomic mass, which in turn provides valuable insights into the nature of the vibrational modes and aids in their assignment epa.gov.

Early studies reported infrared spectra of this compound (in the range of 300-3400 cm⁻¹) and Raman spectra with polarizations, which considerably advanced the vibrational assignments aip.orgepa.gov. These data necessitated extensive modifications to previous assignments for the undeuterated cyclohexane epa.gov. For instance, a methylene (B1212753) rocking frequency at 384 cm⁻¹ in cyclohexane was found to be surprisingly low epa.gov.

For this compound, the selection rules dictate that only a₂u and eᵤ modes are infrared active, while a₁g and e_g modes are Raman active aip.org. Due to the D₃d point group symmetry and the presence of an inversion center, the mutual exclusion principle applies, meaning modes active in IR are inactive in Raman, and vice versa oup.comaip.org. Hyper-Raman spectroscopy further complements these techniques by revealing modes that are inactive in both IR and Raman, such as the a₁u "silent modes" oup.comnycu.edu.tw.

Detailed analysis of the Raman spectrum of solid II modification of this compound has shown that all six a₁g fundamentals are observed aip.org. Some of these bands, like ν₂ and ν₁₁, exhibited splitting into two components, while others, such as ν₁ and ν₄, displayed definite shoulders aip.org. These observations suggest that both a₁g and a₂g fundamentals can have two active Raman components aip.org. Similarly, several e_g fundamentals showed multiple components in the Raman spectrum aip.org. In the infrared spectrum of solid II, only u-type fundamentals were observed, consistent with the mutual exclusion principle aip.org.

The combined data from these techniques, along with theoretical calculations, allow for a robust and comprehensive assignment of the fundamental vibrations, providing a detailed spectral interpretation for this compound across its different phases oup.comaip.orgepa.govresearchgate.net.

Neutron Scattering Techniques for Structural and Dynamic Analysis of this compound

Neutron scattering techniques offer unique advantages for the structural and dynamic analysis of materials, particularly for systems involving hydrogen and deuterium nist.govepj-conferences.orgpsi.chstfc.ac.uk. Unlike X-rays, which interact with electron clouds, neutrons interact directly with the atomic nuclei psi.chstfc.ac.uk. This nuclear interaction leads to significantly different scattering lengths for isotopes of the same element, such as hydrogen (¹H) and deuterium (²H or D) nist.govepj-conferences.orgstfc.ac.uk. Hydrogen has a large incoherent scattering cross-section and a negative scattering length, while deuterium has a positive scattering length and a much smaller incoherent scattering cross-section epj-conferences.org. This contrast variation capability, achieved by selectively deuterating components within a system, makes this compound an ideal solvent or component for studies where the scattering from the organic phase needs to be minimized or specifically highlighted nist.govill.fraip.orgaip.orgacs.orgnist.gov.

Neutron scattering experiments can be broadly categorized into elastic scattering, which provides structural information (e.g., neutron diffraction, SANS), and inelastic scattering, which probes dynamics and vibrational properties (e.g., INS, NSE) epj-conferences.orgstfc.ac.ukmpg.depsi.ch. The ability to distinguish between hydrogenated and deuterated molecules allows researchers to "contrast match" or "contrast vary" specific components, effectively making them "invisible" or highly visible to the neutron beam, thereby isolating the scattering contribution from other parts of the system epj-conferences.orgill.fraip.orgaip.orgacs.orgbiorxiv.org.

Neutron Powder Diffraction Studies of High-Pressure Phases of this compound

Neutron powder diffraction is a powerful tool for determining the crystal structures of materials, especially under extreme conditions like high pressure psi.chstfc.ac.ukxos.commpg.de. For this compound, extensive neutron powder diffraction studies have been conducted to characterize its high-pressure phases researchgate.networktribe.com. Cyclohexane is known to exhibit multiple solid phases, including liquid, cubic (Phase I), orthorhombic (Phase III), monoclinic (Phase IV), and other higher-pressure phases (Phase V) researchgate.net.

A significant focus has been on Phase IV of this compound researchgate.networktribe.com. Using constrained Rietveld refinement of neutron powder diffraction data, researchers have successfully deduced approximate atomic positions for this phase researchgate.net. These experimental findings have shown close accord with predictions derived from energy-minimization calculations, validating theoretical models of the molecular packing under pressure researchgate.net. Furthermore, these studies have elucidated the likely structural relationship between the high-pressure Phase IV and the ambient-pressure Phase II of this compound researchgate.net.

Neutron powder diffraction has also revealed that Phase IV of this compound can be produced in a metastable state at ambient pressure by rapid quenching from the liquid phase to 77 K researchgate.net. This finding contradicted earlier reports that suggested the ambient-pressure metastable phase was an orientational glass researchgate.net. The sensitivity of neutrons to the positions of atomic nuclei, particularly deuterium, makes neutron powder diffraction an indispensable technique for resolving the complex crystal structures and phase transitions of deuterated organic compounds like this compound under varying pressure and temperature conditions psi.chstfc.ac.uk.

Inelastic Neutron Scattering (INS) Investigations of Lattice Vibration Spectra in this compound Polymorphs

Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and rotational dynamics of atoms and molecules in condensed matter by measuring the energy and momentum transfer between incident neutrons and the sample mpg.depsi.chosti.gov. For this compound, INS investigations have been crucial for understanding its lattice vibration spectra across different solid polymorphs and under varying external conditions researchgate.net.

Studies utilizing INS on both C₆H₁₂ and C₆D₁₂ under hydrostatic pressure (up to 3.7 × 10⁸ Pa) and at temperatures down to 160 K have shown that all solid phases (three in C₆H₁₂ and four in C₆D₁₂) are discernible through INS and neutron diffraction experiments researchgate.net. A key finding is that the lattice vibration spectra are highly dependent on the specific crystal phase, the applied pressure, and the isotopic substitution researchgate.net. This indicates that the phonon modes and the phonon density of states (DOS) are sensitive indicators of structural changes and intermolecular interactions within the different polymorphs of this compound psi.chosti.gov.

INS can provide information on phonon energies and vibrational modes, which are related to the intermolecular forces and crystal packing in the solid state psi.ch. The distinct scattering properties of deuterium make this compound particularly suitable for INS studies, allowing for a clearer observation of the lattice dynamics without significant incoherent scattering from hydrogen, which would broaden the spectral features epj-conferences.orgresearchgate.net. The sharpness of INS lines and the weak phonon wings observed in some deuterated compounds highlight the utility of INS for high-resolution studies of vibrational properties rl.ac.uk.

Small-Angle Neutron Scattering (SANS) in this compound Containing Multicomponent Systems

Small-Angle Neutron Scattering (SANS) is a technique used to investigate the nanoscale structure (typically 1-100 nm) of multicomponent systems, leveraging the strong contrast in neutron scattering length densities between different isotopes, especially hydrogen and deuterium epj-conferences.orgnist.govbiorxiv.orgarxiv.org. This compound is widely employed as a solvent in SANS studies due to its low scattering length density, which allows for effective contrast matching or variation with other components in a mixture ill.fraip.orgaip.orgacs.orgnist.gov.

In multicomponent systems, this compound serves as an excellent "oil" phase, particularly in the study of microemulsions. For instance, SANS experiments have been performed on giant water-in-oil microemulsions of the ternary system D₂O-cyclohexane(d12)-C₁₂E₆ (a nonionic surfactant) aip.orgaip.org. These studies determined the length scales and microstructure topologies of the oil-rich microemulsions, revealing that large amounts of water could be solubilized by minimal surfactant concentrations aip.org. The scattering data were analyzed using core-shell form factors, providing insights into the droplet radius and its dependence on water content aip.orgaip.org.

This compound has also been used in microemulsions containing magnetic room temperature ionic liquids (MRTILs) as the polar phase acs.org. By using this compound as the oil phase, researchers could optimize the contrast for SANS experiments to study the macroscopic phase behavior and structure of these complex systems acs.org. Furthermore, in microemulsions involving supercritical CO₂ and fluorinated non-ionic surfactants, the use of this compound/cyclohexane-h12 mixtures allowed for systematic contrast variation to investigate the distribution of additives within the hydrophobic sub-domains ill.fr. This revealed a non-homogeneous distribution, with a depletion zone of cyclohexane potentially forming near the fluorinated amphiphilic film, which explains the enhanced efficiency of the surfactants ill.fr.

The ability of SANS with this compound to provide structural information on these complex, self-assembled systems, such as the size and shape of surfactant aggregates, makes it an indispensable tool in soft matter and colloid science nist.govnist.gov.

Neutron Spin-Echo (NSE) Spectroscopy for Characterizing Dynamics of Microemulsion Droplets in this compound

Neutron Spin-Echo (NSE) spectroscopy is a high-resolution quasielastic neutron scattering technique that directly measures the intermediate scattering function, providing insights into the dynamics of systems over nanosecond time scales (typically 0.01 to 200 ns) nist.govmpg.denist.govaps.org. While SANS provides static structural information, NSE is complementary, offering dynamic measurements of the scattering system nist.gov.

This compound plays a crucial role in NSE studies, particularly for characterizing the dynamics of microemulsion droplets, due to its favorable neutron scattering properties for contrast matching nist.gov. For example, NSE has been employed to study the dynamics of AOT (sodium bis-2-ethylhexyl-sulfosuccinate) reverse micelles in d12-cyclohexane as the bulk organic solvent nist.gov. These investigations focused on determining the effects of water content and bulk solvent properties on the micelle dynamics.

Key findings from such NSE experiments include the measurement of micellar diffusion and shape fluctuations nist.govnist.govaps.org. It has been observed that the scattering spectrum of droplet systems with a labeled surfactant layer can exhibit a sharp peak in the relaxation frequency spectrum aps.org. This allows for the determination that fluctuations are primarily driven by the bending modes on the surface of the droplets, and the height of the peak can be used to directly measure the surface elastic bending coefficient aps.org.

By varying parameters such as water content (e.g., W values of 5, 10, and 18, where W is the molar ratio of D₂O to surfactant) in the d12-cyclohexane system, NSE can quantify the effective diffusion coefficients (D_eff) of the microemulsion droplets as a function of the scattering vector (Q) nist.gov. This provides detailed information on how the internal dynamics and interfacial properties of these nanoscale compartments are influenced by their composition and environment nist.govnist.gov.

Conformational Dynamics and Intermolecular Interactions of Cyclohexane D12

Ring Inversion Dynamics of Cyclohexane-d12 in Liquid and Liquid Crystalline Solvents

Cyclohexane (B81311) is well-known for its chair-to-chair interconversion, a dynamic process involving the rapid flipping between two equivalent chair conformations. This ring inversion is a fundamental aspect of its conformational dynamics. libretexts.orgpressbooks.pub

Temperature-Dependent Studies of Conformational Equilibria in this compound using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the temperature-dependent conformational equilibria of molecules, including the ring inversion of this compound. ucl.ac.uk The rate of interconversion between the chair conformations is highly dependent on temperature. At room temperature, cyclohexane undergoes rapid interconversion, with an energy barrier of approximately 45 kJ/mol, leading to about 1 million interconversions per second. pressbooks.pub This rapid exchange typically results in averaged NMR signals. However, by lowering the temperature, the rate of interconversion can be slowed down, eventually reaching the slow-exchange limit on the NMR timescale, where distinct signals for different conformers can be observed. ucl.ac.uk

Early studies utilized dynamic deuterium (B1214612) NMR in liquid crystalline solvents to investigate the ring inversion of this compound. capes.gov.brweizmann.ac.il These studies leveraged the anisotropic environment of liquid crystals to obtain detailed information about molecular ordering and dynamics. For instance, Poupko and Luz conducted pioneering work on the dynamic deuterium NMR of this compound in liquid crystalline solvents, providing insights into its ring inversion process. capes.gov.br

While cyclohexane itself primarily exists in the stable chair conformation (comprising over 99.9% of the equilibrium mixture at room temperature), the use of this compound as a solvent or a component in mixtures allows for the study of conformational changes in other molecules. For example, NMR spectra of 1,2-dimethoxypropane (B1201533) in this compound have been analyzed to understand its conformational equilibria. researchgate.netscilit.com Similarly, studies on trans-1,2-dimethoxycyclohexane and trans-2-methoxycyclohexanol (B39478) used ¹³C NMR spectroscopy at -80°C in various solvents, including non-polar ones, to measure the equilibria between diequatorial and diaxial conformers. researchgate.netresearchgate.net

Determination of Kinetic and Thermodynamic Activation Parameters for Ring Inversion in this compound

The kinetic and thermodynamic activation parameters for the ring inversion of this compound can be determined from temperature-dependent NMR studies. These parameters, such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation energy (ΔG‡), provide quantitative measures of the energy barrier and the transition state characteristics of the ring inversion process. ucl.ac.uk

Research has shown that the ring inversion rate of cyclohexane, when dissolved in solvents like n-pentane-d12, increases with increasing pressure at 218 K. aip.orgdntb.gov.ua This behavior is characteristic of a low-friction, energy-controlled regime for isomerization reactions. aip.org While specific values for this compound's activation parameters in liquid crystalline solvents are often derived from complex dynamic NMR analyses, the general principles of determining these parameters from line shape analysis in the intermediate exchange regime or from the temperature dependence of equilibrium constants in the slow exchange regime apply. ucl.ac.uk

For instance, the activation energy for the internal rotation of coordinated ethylene (B1197577) in π–cyclopentadienylethylenetetrafluoroethylene–rhodium, when studied in solvents like n-pentane-d12, was found to be independent of solvent and pressure, with a value of 13.4 ± 0.2 kcal/mol. dntb.gov.ua Although this example is for a different molecule, it illustrates the type of kinetic data obtainable using deuterated solvents like this compound or n-pentane-d12.

Molecular Reorientation and Rotational Dynamics in Solid and Liquid Phases of this compound

The molecular reorientation and rotational dynamics of this compound have been investigated in both its solid and liquid phases, often using techniques like NMR relaxation and vibrational spectroscopy. In the liquid phase, molecular reorientation is rapid, contributing to the averaging of anisotropic interactions. In the solid phase, particularly in plastic crystalline phases, molecules can still undergo significant rotational motion.

Studies on the rate of chair-to-chair interconversion of this compound in its neat plastic crystalline phase have been reported. d-nb.info This indicates that even in the solid state, this compound molecules retain a degree of rotational freedom, allowing for conformational changes. Vibrational spectroscopic studies, such as Raman and infrared spectroscopy, have also been employed to analyze the phase transitions in this compound, including those at high pressure, which can influence molecular packing and rotational dynamics.

NMR relaxometry and diffusometry methods are used to access microscopic and macroscopic molecular motion. d-nb.infomdpi.com For fully deuterated variants like this compound, the relaxation is expected to be dominated by intramolecular contributions, providing a direct way to study the rotational motion of the molecules. d-nb.info

Analysis of Intermolecular Interactions in this compound Systems

This compound is frequently employed in studies of intermolecular interactions due to its deuteration, which simplifies NMR spectra by removing strong proton signals and allows for the investigation of solute or solvent effects.

Solute-Solvent Interaction Studies with this compound as a Deuterated Matrix or Solvent

This compound serves as an excellent deuterated solvent for studying solute-solvent interactions, particularly in NMR experiments. Its non-polar nature makes it suitable for investigating interactions where hydrogen bonding or strong polar interactions are not dominant.

For instance, this compound has been used as a solvent in NMR studies to confirm the conformation dependence of molecules like cyclosporin (B1163) A on the solution environment. uq.edu.au In such studies, the chemical shifts of amide protons (markers of solvent exposure and hydrogen bonding) in this compound are compared with those in other solvents or in the presence of membrane mimetics. uq.edu.au This allows researchers to deduce how the solvent environment influences the conformational preferences of the solute.

Another application involves using this compound as a solvent to analyze the NMR spectra of compounds like 1,2-dimethoxypropane, contributing to the understanding of their conformational behavior in non-polar environments. researchgate.net The use of deuterated solvents like this compound eliminates proton signals from the solvent, allowing for clearer observation and analysis of the solute's proton (or other nuclei) NMR signals and their chemical shifts, which can be sensitive to intermolecular interactions. washington.edu

Studies of Hydrogen/Deuterium Bonding Effects in Mixtures involving this compound

While this compound itself does not participate in hydrogen bonding due to the absence of hydrogen atoms, its use in mixtures is critical for isolating and studying hydrogen/deuterium bonding effects involving other molecules. By using perdeuterated solvents, the solvent's contribution to hydrogen bonding networks is minimized, allowing for a clearer focus on the interactions between the solute molecules or between the solute and specific protic components in the mixture.

For example, studies on the conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have investigated intramolecular hydrogen bonding, where the solvent environment (which could include deuterated solvents to simplify analysis) plays a role in influencing these interactions. researchgate.net Although not directly involving H/D bonding with this compound, its role as an inert deuterated matrix facilitates the observation of such effects in other components. In cases where H/D exchange processes are studied, the presence of deuterated solvents like this compound can help in monitoring the exchange rates and mechanisms by observing the disappearance or appearance of proton signals from the exchanging species. washington.edu

Phase Transitions and Condensed Matter Research on Cyclohexane D12

Polymorphism and Solid-State Phase Transitions of Cyclohexane-d12

This compound exhibits a rich polymorphism, undergoing several solid-state phase transitions under varying temperature and pressure conditions. These transitions involve changes in crystal packing and molecular orientation, leading to distinct polymorphic forms with different structural and dynamic properties. The study of these transitions provides insights into the fundamental principles governing molecular organization in the solid state. nih.govmdpi.com

High-Pressure Studies of Phase Behavior in this compound

High-pressure studies on cyclohexane (B81311), including its deuterated form, have revealed a complex series of phase transitions. Under static compression at room temperature, cyclohexane undergoes several solid-solid transitions. For instance, cyclohexane has been observed to transform from a liquid to a cubic (solid-I) phase around 0.8 GPa, followed by a transition to an orthorhombic (solid-III) phase in the pressure range of 1.1–1.7 GPa. Further compression leads to monoclinic (solid-IV) and triclinic (solid-V) phases at higher pressures. researchgate.net Beyond approximately 10 GPa, additional phases, such as phase VI and potentially phase VII (triclinic), have been identified. researchgate.net

The pressure onset of these phases can be influenced by the pressurizing conditions, with some transitions exhibiting significant hysteresis and metastability upon decompression. researchgate.net For example, this compound has been studied at high pressures using neutron powder diffraction, allowing for the deduction of approximate atomic positions in high-pressure phases like phase IV. researchgate.netdurham.ac.uk

Low-Temperature Phase Transformations and Polymorphic Changes in this compound

At low temperatures, this compound also exhibits polymorphic changes. The stable phase below 186 K is referred to as solid II, which is an orientationally ordered structure. researchgate.netaip.org Above 186 K and up to its melting point of 278 K (for cyclohexane-h12), cyclohexane exists as solid I, a plastic crystal phase. aip.orgroyalsocietypublishing.org In this plastic crystal phase, molecules possess considerable freedom of reorientation, leading to a negligible intramolecular contribution to the second moment in NMR studies. royalsocietypublishing.org The polymorphic transformation at 186 K is accompanied by discontinuous changes in the second moment and relaxation time, indicating significant changes in molecular dynamics. royalsocietypublishing.org

Studies using techniques like infrared and Raman spectroscopy have been employed to investigate these low-temperature transformations. The spectroscopic observations on solid I support a cubic lattice structure with molecules on S6 sites, characteristic of plastic crystals, while solid II indicates molecules on C2h sites in an orthorhombic lattice. aip.org

Structural Characterization of this compound Solid Phases (e.g., cubic, orthorhombic, monoclinic) using Diffraction Techniques

Diffraction techniques, including X-ray and neutron diffraction, are crucial for characterizing the crystal structures of this compound's solid phases.

Cubic Phase (Solid I): The plastic phase I of cyclohexane (and by extension, this compound) is characterized by a cubic structure, specifically in the Fm3m space group. nih.gov In this phase, molecules are highly disordered, often described as being disordered over 24 positions through four-, three-, and twofold rotation axes. nih.gov This disorder leads to the formation of polyhedral clusters, such as a rhombic dodecahedron, where the carbon atoms are located at its vertices. nih.gov This high degree of orientational freedom is a defining characteristic of plastic crystals. aip.orgnih.gov

Orthorhombic Phase (Solid II/III): At lower temperatures (Solid II) or under specific pressure conditions (Solid III), this compound transforms into an orthorhombic phase. researchgate.netaip.org In the orthorhombic solid II phase, molecules are on C2h sites with D2h factor group symmetry, indicating a more ordered structure compared to the cubic plastic phase. aip.org

Monoclinic Phase (Solid IV): High-pressure studies have identified a monoclinic phase (Phase IV) in this compound. researchgate.net Neutron powder diffraction has been used to determine approximate atomic positions in this phase, which align with energy-minimization calculations. researchgate.net This phase can also be produced in a metastable state at ambient pressure by rapid quenching from the liquid state. researchgate.net

Triclinic Phase (Solid V/VII): Further compression of cyclohexane leads to triclinic phases, such as Phase V and potentially Phase VII, indicating a reduction in symmetry at very high pressures. researchgate.netresearchgate.net

The following table summarizes some of the identified solid phases and their characteristics:

| Phase Designation | Conditions | Crystal System / Space Group | Key Characteristics |

|---|---|---|---|

| Solid I (Plastic) | 186 K - 278 K (ambient pressure), or low pressure | Cubic (Fm3m) | Orientationally disordered, molecules on S6 sites, high reorientational freedom. aip.orgroyalsocietypublishing.orgnih.gov |

| Solid II | Below 186 K (ambient pressure) | Orthorhombic (D2h factor group symmetry) | Orientationally ordered, molecules on C2h sites. aip.org |

| Solid III | ~0.5 - 1.7 GPa (room temperature) | Orthorhombic | Observed under high pressure. researchgate.netresearchgate.net |

| Solid IV | ~2.7 - 4.0 GPa (room temperature) | Monoclinic | Characterized by neutron powder diffraction; can be metastable at ambient pressure. researchgate.net |

| Solid V | ~4.0 - 5.8 GPa (room temperature) | Triclinic | Observed under high pressure; structural similarities with monoclinic phase IV. researchgate.net |

| Solid VI / VII | Above ~10 GPa (room temperature) | Likely Triclinic | Higher pressure phases. researchgate.net |

Liquid-Liquid Coexistence and Critical Phenomena in this compound Solutions

This compound is frequently utilized in studies of liquid-liquid coexistence and critical phenomena, particularly in systems where its deuteration provides specific scattering contrast for techniques like Small-Angle Neutron Scattering (SANS). The phase behavior of binary and pseudo-ternary mixtures involving this compound has been extensively investigated to understand critical points and miscibility gaps. rsc.orgchemeo.com

For instance, in pseudo-ternary systems like D2O – this compound/cyclohexane – alcohol mixtures, phase diagrams illustrate miscibility gaps. rsc.org Small-angle neutron scattering (SANS) experiments near critical points in such systems demonstrate that scattering is dominated by critical composition fluctuations, with parameters like forward scattering intensity and correlation length diverging at the critical concentration. rsc.org Contrast variation experiments, often involving specific ratios of this compound to protonated cyclohexane, are performed to achieve exact film contrast, matching the scattering length densities of different domains (e.g., water-rich and oil-rich phases) in microemulsions. rsc.org

Phase Behavior in Complex Heterogeneous Systems with this compound

This compound plays a role in understanding complex heterogeneous systems, particularly in the context of microemulsions, where its deuterated nature is advantageous for neutron scattering studies.

Microemulsion Phase Diagrams and Structure in the Presence of this compound

Microemulsions are thermodynamically stable, macroscopically isotropic, yet microscopically structured fluids containing at least water, oil, and surfactant. aip.org this compound serves as the oil phase in many such systems, allowing for detailed structural investigations using SANS. aip.org

Studies on ternary systems like D2O – cyclohexane(d12) – C12E6 (a surfactant) have explored the phase behavior and microstructure of oil-rich microemulsions. aip.org These investigations reveal that significant amounts of water can be solubilized by small surfactant concentrations, forming nanoscale reaction compartments. aip.org Small-angle neutron scattering experiments determine the length scales and microstructure topologies of these microemulsions. aip.org For example, the phase diagram for the oil-rich side of the D2O -cyclohexane(d12)- C12E6 system, as a function of temperature and water mass fraction, shows one-phase regions and boundaries where the water-in-oil microemulsion coexists with a water-excess phase. aip.org The quantitative analysis of SANS data using theoretical models, such as those for polydisperse spherical Gaussian shells, allows for the determination of structural parameters like droplet radii, which can be as large as 36 nm. aip.org

In other complex systems, such as CO2/cyclohexane swollen micelles stabilized by fluorinated surfactants, this compound is used in contrast variation studies to elucidate the distribution of cyclohexane within the micelle structure. rsc.org

This compound: Insights into Phase Transitions and Solution Thermodynamics

This compound (C₆D₁₂) is the fully deuterated analogue of cyclohexane, where all twelve hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various spectroscopic and scattering techniques, particularly in condensed matter physics and polymer science, due to its distinct neutron scattering cross-section compared to its protonated counterpart. Its unique properties allow for detailed investigations into molecular dynamics, phase behavior, and polymer conformations in solution.

Research into the phase transitions and condensed matter properties of this compound provides critical insights into molecular ordering and dynamics under various conditions. Studies have explored its behavior in bulk, under high pressure, and when confined within porous media.

High-pressure studies on this compound have revealed distinct high-pressure phases, contributing to the understanding of its structural transformations under extreme conditions. wikidata.org The influence of confinement on cyclohexane's phase behavior and molecular mobility has been investigated using techniques such as Nuclear Magnetic Resonance (NMR). For instance, studies on cyclohexane and this compound nanocrystals within mesoporous solids, like Vycor-type porous glasses with average pore diameters of 4, 11, and 32 nm, have shown significant alterations in phase behavior and molecular dynamics compared to bulk materials. fishersci.ca Even at relatively low liquid content, two phase transitions were observed in confined cyclohexane at temperatures lower than those of pure cyclohexane. fishersci.ca The NMR line widths, spin-spin relaxation times (T₂), spin-lattice relaxation times (T₁), and diffusivities (D) were measured as a function of temperature, revealing a two-phase system in confined solids: a highly mobile component at the pore surface and a plastically crystalline phase in the pore center. fishersci.ca

Further investigations using ²H NMR and Differential Thermal Analysis (DTA) have elucidated the molecular motion and thermal properties of cyclohexane confined within metal-organic frameworks (MOFs), specifically IRMOF-1 ([Zn₄O(O₂CC₆H₄CO₂)₃]n). wikipedia.org DTA measurements indicated thermal anomalies for confined cyclohexane at 121 K, 213 K, and 306 K. wikipedia.org ²H NMR studies revealed that below 120 K, cyclohexane undergoes precession of its C₃-axis. Between 120 K and 200 K, it exhibits a tumbling motion with large amplitude fluctuations of the precession axis. Isotropic reorientation is excited above 200 K, with melting occurring at 213 K for cyclohexane within IRMOF-1. wikipedia.org

Table 1: Thermal Anomalies and Molecular Motions of Cyclohexane in IRMOF-1

| Temperature (K) | Observed Thermal Anomaly | Molecular Motion/Phase Behavior |

| < 120 | - | Precession of C₃-axis |

| 121 | Thermal anomaly | - |

| 120 - 200 | - | Tumbling motion with large amplitude fluctuation of precession axis |

| > 200 | - | Isotropic reorientation excited |

| 213 | Thermal anomaly | Melting |

| 306 | Thermal anomaly | - |

Polymer Chain Conformation and Solution Thermodynamics in this compound as a Theta Solvent

This compound is widely recognized as a theta solvent for polystyrene (PS) at specific temperatures, making it an ideal medium for studying polymer chain conformation under conditions where excluded volume effects are effectively canceled. , nih.gov A theta solvent is characterized by the polymer coils behaving like ideal chains, assuming random walk coil dimensions, and the excess chemical potential of mixing between the polymer and solvent being zero. wikipedia.org Under theta conditions, the measured characteristics of polymer solutions become independent of the solvent and depend primarily on the short-range properties of the polymer, such as bond length and angles. wikipedia.org

Experimental studies using small-angle neutron scattering (SANS) have utilized this compound to investigate the conformation of polystyrene chains. For linear polystyrene, the theta temperature in cyclohexane is approximately 34.5 °C. However, for ring polystyrene, the theta temperature in this compound was estimated to be 31.5 ± 1 °C, which is lower than that for its linear counterpart (38.3 °C). nih.gov This difference, approximately 6.8 °C, suggests that cyclization leads to a lowering of the theta temperature. nih.gov

Research has shown that in this compound at its theta temperature, the g-factor (ratio of the squared radius of gyration of a cyclic polymer to that of a linear polymer of the same molecular weight) for polystyrene has been reported to be 0.53. This value is close to the theoretical expectation of 0.5 for ideal Gaussian chains. Despite this, some studies have reported different scaling exponents for linear (ν = 0.49 ± 0.02) and cyclic (ν = 0.53 ± 0.02) PS in deuterated cyclohexane at 40 °C, attributed to a "topological expansion effect" or "topological swelling effect" in cyclic molecules.

Table 2: Theta Temperatures for Polystyrene in this compound

| Polymer Type | Theta Temperature in this compound (°C) | Reference |

| Linear PS | 38.3 (approx.) | nih.gov |

| Ring PS | 31.5 ± 1 | nih.gov |

Phase Transitions in Phospholipid and Surfactant Mixtures Containing this compound

This compound plays a crucial role in studying the phase behavior of complex biological and colloidal systems, particularly phospholipid and surfactant mixtures. Its deuterated nature allows for contrast variation in neutron scattering experiments, enabling detailed structural characterization.

Studies have explored the phase behavior of mixtures involving phospholipids, water, and this compound. For example, the uptake of this compound into dioleoylphosphatidylcholine (DOPC)/water dispersions has been investigated, mimicking the effects observed with anesthetics in phospholipid/water systems. lipidmaps.org, cenmed.com Nuclear Magnetic Resonance (NMR) experiments on DOPC/H₂O/cyclohexane-d12 systems, as a function of deuterated cyclohexane concentration, have shown that the uptake of this compound has a very similar effect on the phase behavior, including the onset of an Lα-HII (lamellar to inverted hexagonal) transition. lipidmaps.org

In surfactant systems, this compound has been used as a nonpolar solvent to study the concentration-dependent aggregation and critical micelle concentration (CMC) of various surfactants using small-angle neutron scattering (SANS). thermofisher.com For anionic sodium dioctylsulfosuccinate (Aerosol OT or AOT) in this compound, a clear monomer-to-aggregate transition was observed, forming spherical inverse micelles. thermofisher.com The nature of this transition for AOT was sharp, with aggregates maintaining size and shape until a critical micelle concentration, below which they could not be detected. thermofisher.com Similarly, for the nonionic surfactant pentaethylene glycol monododecyl ether (C12E5) in this compound, a monomer-to-aggregate transition was observed, leading to hank-like micelles that gradually decreased in size with decreasing concentration. thermofisher.com These findings suggest the existence of a critical micelle concentration for these types of surfactants in nonpolar solvents and highlight how the solvophobic effect influences aggregate formation. thermofisher.com

Furthermore, phase stability diagrams of didodecyldimethylammonium (B1216837) bromide (DDAB)/H₂O/cyclohexane systems have been investigated, revealing regions of instability that can be resolved by the addition of hydrotropes. fishersci.fi

Table 3: Surfactant Aggregation in this compound

| Surfactant | Solvent | Aggregation Behavior | Micelle Type | Transition Nature |

| Sodium dioctylsulfosuccinate (AOT) | This compound | Monomer-to-aggregate transition observed | Spherical inverse micelles | Sharp CMC |

| Pentaethylene glycol monododecyl ether (C12E5) | This compound | Monomer-to-aggregate transition observed | Hank-like micelles | Gradual decrease in size |

Isotopic Effects in Chemical and Physical Phenomena Involving Cyclohexane D12

Kinetic Isotope Effects (KIEs) in Reaction Mechanisms Probed with Cyclohexane-d12

Kinetic Isotope Effects (KIEs) are observed when the rate of a chemical reaction changes upon isotopic substitution. By comparing reaction rates involving cyclohexane (B81311) (C₆H₁₂) and this compound (C₆D₁₂), researchers can deduce information about the rate-determining step and the nature of bond breaking and forming processes. KIEs are particularly pronounced when the relative mass change is significant, as seen with hydrogen-deuterium substitution, where the mass effectively doubles fishersci.co.uk.

Primary KIEs occur when the isotopically substituted bond (in this case, C-H or C-D) is directly broken or formed in the rate-determining step of a reaction nih.gov. Studies involving this compound have been instrumental in elucidating mechanisms of C-H bond activation and alkane functionalization, particularly in organometallic catalysis.

For instance, in the photolysis of a 1:1 mixture of cyclohexane and this compound, a primary KIE (kH/kD) of 2.2 was observed, indicating that the transfer of a C-H/D bond is involved in the rate-determining step chemspider.com. In the context of C-H activation by transition metals, KIEs provide crucial information about the mechanism. For the intramolecular C-H activation of 1-methyl-1-(diazoacetyl)cyclohexane derivatives catalyzed by Rh₂(Cap) (Cap = caprolactam), a noticeable KIE (kH/kD = 2.0) was reported when comparing cyclohexane and this compound, consistent with the C-H activation/C-C formation proceeding in the rate-determining step.

Another example involves Rh complexes reacting with indene, where a kinetic isotope effect (kH/kD) of 4.2 ± 0.2 was observed, consistent with a rate-determining C-H bond cleavage. Similarly, for the Rh(I)-catalyzed coupling of N-heterocycles and olefins, a deuterium (B1214612) KIE (kH/kD) of 1.8 ± 0.1 was reported, suggesting that the cleavage of the C2-H bond occurs during or prior to the rate-determining step.

These findings highlight that substantial KIEs (e.g., kH/kD values significantly greater than 1) are indicative of the C-H bond cleavage being a critical part of the rate-determining step, providing direct evidence for the involvement of specific bonds in the transition state nih.gov.

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopically labeled bond is not directly broken or formed in the rate-determining step, but its vibrational environment changes during the reaction nih.govchemspider.com. These effects are typically smaller than primary KIEs but can still provide valuable mechanistic insights, often related to rehybridization or changes in steric hindrance at or near the reaction center fishersci.co.ukchemspider.com.

For instance, rehybridization from sp³ to sp² typically produces a "normal" SKIE (kH/kD > 1), with values often ranging from 1.1 to 1.2. Conversely, rehybridization from sp² to sp³ can lead to an "inverse" SKIE (kH/kD < 1), with typical values around 0.8-0.9 fishersci.co.uknih.govchemspider.com. In C-H activation processes involving σ-alkane complexes, inverse KIEs have been observed, which can be attributed to the tendency of the heavier deuterium atom to reside in the higher frequency oscillator (C-D versus M-D or M-C).

While specific quantitative data for secondary KIEs solely involving this compound as the reactant are less commonly isolated compared to primary KIEs, their potential influence is recognized. For example, in the nitrosoarene ene reaction, secondary kinetic isotope effects may apply in certain steps when comparing deuterated and non-deuterated substrates like this compound, although estimating their precise extent can be challenging due to the complexity of the reaction system.

Primary Kinetic Isotope Effects for C-H Bond Activation and Alkane Functionalization

Solvent Isotope Effects (SIEs)

Solvent Isotope Effects (SIEs) arise when the rate or equilibrium of a reaction changes upon replacing a protic solvent with its deuterated analogue. This compound, being an aprotic solvent, exhibits SIEs primarily through its influence on physical properties or through subtle interactions that affect the transition state or equilibrium of a solute.

Deuteration of solvents like cyclohexane can significantly influence the miscibility and phase behavior of polymer solutions. In polystyrene-cyclohexane systems, the substitution of protium (B1232500) with deuterium in cyclohexane (forming this compound) leads to an upward shift in the Upper Critical Solution Temperature (UCST). This indicates that deuteration generally enhances the miscibility of the system.

Experimental data show that this isotope shift in UCST increases with the molecular weight of the polymer. For instance, in polystyrene-cyclohexane solutions, the isotope shift on the UCST can reach a value of 4.53 K at the limit of infinite molecular weight. Interestingly, no significant isotope effect on the critical concentration has been detected in these systems. This phenomenon is consistent with the Rabinovich concept, which suggests that deuteration improves miscibility.

Table 1: Influence of Deuteration on UCST in Polystyrene-Cyclohexane Systems

| System | Isotope Effect on UCST (ΔT_UCST, K) at Infinite Mw | Isotope Effect on Critical Concentration |

| Polystyrene – Cyclohexane vs. -d12 | +4.53 | Not detected |

Similar observations have been made in other binary mixtures, such as aniline (B41778) and cyclohexane, where deuteration of either component results in an upward shift of the UCST. These effects are discussed within the framework of condensed phase isotope effects coupled with thermodynamic models of solutions.

This compound can act as a solvent in homogeneous catalysis, and its deuteration can lead to solvent isotope effects on reaction rates and equilibria. While protic solvents typically show SIEs due to proton transfer, aprotic solvents like cyclohexane can exhibit more unusual SIEs related to vibrational properties and solvent-solute interactions.

An "unusual" solvent isotope effect was observed in the reaction of tetrahydrofuran (B95107) (THF) with W(CO)₅(solv), where solv is either cyclohexane or this compound, to form W(CO)₅(THF). Surprisingly, the reaction proceeded more slowly in this compound, even though the activation enthalpy (ΔH‡) was lower in the deuterated solvent.

Table 2: Kinetic Parameters for W(CO)₅(solv) + THF Reaction

| Solvent | ΔH‡ (kcal mol⁻¹) | ΔS‡ (eu) | Relative Rate (k_CyH/k_CyD) |

| Cyclohexane-d0 | 3.6 ± 0.2 | -13.7 ± 2.5 | >1 |

| This compound | 2.4 ± 0.6 | -18.3 ± 3.5 |

This inverse relationship (slower rate despite lower activation energy) was explained by considering the relative populations of low-frequency vibrations and the differences in C-H and C-D bond strengths in the solvent molecule released upon THF uptake. The reaction mechanism was determined to be an associative interchange reaction. This example highlights that SIEs in aprotic solvents can be complex and provide nuanced information about the transition state and solvent reorganization.

Influence of Deuteration on Miscibility and Upper Critical Solution Temperatures in this compound Solutions

Isotopic Effects in Radiolysis of this compound Mixtures

Radiolysis involves the chemical decomposition of substances by ionizing radiation. Studies on the radiolysis of this compound, particularly in mixtures with its protiated analogue or other hydrocarbons, reveal important isotopic effects related to energy transfer and hydrogen/deuterium atom abstraction processes.

When mixtures of benzene (B151609) and cyclohexane (including their deuterated analogues like this compound) are subjected to radiolysis, the isotopic composition of the evolved hydrogen (H₂, HD, D₂) can be measured to understand the underlying mechanisms. The data suggest that hydrogen evolution can occur through both first-order processes (e.g., C₆D₁₂ yielding C₆D₁₀ + D₂) and second-order processes (e.g., XD + C₆H₁₂ yielding HD + R, where X is a deuterium atom and R is a radical). A first-order yield of D₂ is observed in solutions of this compound in benzene, which persists even at very low concentrations of this compound.

Furthermore, physical interactions play a significant role in the radiolysis of liquid alkane hydrocarbon mixtures, including those containing this compound. These interactions can lead to a disproportionately larger amount of decomposition of one component compared to its mole fraction in the mixture. This phenomenon has been demonstrated by analyzing the isotopic composition of hydrogen evolved from mixtures of this compound with other alkane hydrocarbons. Interestingly, this physical interaction is absent in the vapor phase, indicating fundamental differences in the radiolysis mechanisms between liquid and vapor phases of hydrocarbons.

Studies have also investigated the yields of D₂ (G₁(D)) and HD (g(HD)) from ternary mixtures, such as this compound, cyclohexane, and n-hexane, providing insights into the relative populations of C* and H* species formed during radiolysis. The mercury-photosensitized decomposition of mixtures of cyclohexane and this compound has also been used to study abstraction reactions of hydrogen and deuterium atoms, further contributing to the understanding of isotopic effects in radiolytic processes.

Spectroscopic Isotopic Shifts and Their Role in Vibrational Mode Assignments of this compound

Isotopic substitution, especially the replacement of hydrogen with deuterium, profoundly affects the vibrational frequencies of a molecule. This is primarily due to the change in the reduced mass (μ) of the vibrating system, while the force constant (k) of the bond remains largely unchanged. According to the classical harmonic oscillator model, vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (ν ∝ 1/√μ). Since deuterium is approximately twice as heavy as protium, C-D bonds exhibit lower vibrational frequencies compared to C-H bonds, leading to a "redshift" or downshift in the vibrational spectrum epa.gov. For hydrogen/deuterium vibrations, the isotopic ratio of frequencies typically falls within the range of 1.35-1.41 epa.gov.

The impact of deuterium substitution extends beyond the directly substituted bonds, influencing the vibrational modes of the entire molecule epa.gov. This comprehensive effect makes isotopic labeling a powerful tool in vibrational spectroscopy, particularly for the assignment of normal modes. Infrared (IR) and Raman spectroscopic investigations of this compound have been extensively reported in both vapor and liquid phases nist.govnih.govnih.gov. These studies are crucial for understanding how the increased mass of deuterium affects the complex vibrational landscape of the cyclohexane ring.

For instance, specific vibrational modes such as C-H bends, CH₃ rocks, and torsions in protiated molecules can be identified and assigned by observing their shifts upon deuterium substitution epa.gov. In the case of cyclohexane, which predominantly exists in a chair conformation (D₃d point group) with 48 normal vibration modes corresponding to 32 fundamental vibrational bands, the deuteration to this compound provides distinct spectral patterns. Recent advancements in techniques like polarized Hyper-Raman spectroscopy have further enabled detailed analysis of this compound, revealing more vibrational bands compared to its protiated counterpart and aiding in the precise assignment of vibrational modes based on their frequencies and depolarization ratios.

The observed isotopic shifts are instrumental in confirming theoretical vibrational analyses and force field calculations. By comparing the spectra of cyclohexane and this compound, researchers can accurately assign complex overlapping bands and gain a deeper understanding of the molecular dynamics and symmetry of the cyclohexane ring.

Isotopic Effects on Phase Transition Temperatures and Critical Behavior in Deuterated Cyclohexane

Isotopic substitution, particularly deuteration, can induce measurable changes in the phase transition temperatures and critical behavior of chemical compounds. These effects arise from subtle differences in zero-point vibrational energies, intermolecular forces, and molar volumes between the protiated and deuterated species.

For this compound, the melting and boiling points show slight variations compared to cyclohexane (C₆H₁₂). This compound has a reported melting point ranging from 6.47°C to 7°C and a boiling point of approximately 80.7°C to 81°C nist.govnih.govnih.gov. In comparison, cyclohexane (C₆H₁₂) has a melting point of about 6.47°C to 6.6°C and a boiling point of around 80.7°C epa.govnist.govnih.gov. While the differences in these normal phase transition temperatures are relatively small, more pronounced isotopic effects are observed in other thermodynamic properties and in multicomponent systems.

Table 1: Comparison of Phase Transition Temperatures for Cyclohexane and this compound

| Property | Cyclohexane (C₆H₁₂) | This compound (C₆D₁₂) | Reference |

| Melting Point | 6.47 °C | 6.5 °C | nist.govnih.gov |

| Boiling Point | 80.7 °C | 80.7 °C | nist.govnih.gov |

| Critical Temperature | 280.4 °C (553.5 K) | Not explicitly found for pure C₆D₁₂ | epa.govnist.govnih.gov |

Beyond simple melting and boiling points, isotopic effects are evident in molar volumes and enthalpies of phase transitions. The molar volume of cyclohexane (C₆H₁₂) is reported to be greater than that of this compound, with deuteration leading to a contraction of approximately 0.5 mL/mol. This volume difference is attributed to the smaller amplitude of zero-point vibrations of the C-D bond compared to the C-H bond.

Enthalpies of phase transitions for this compound have been precisely determined. For instance, the transition from crystalline phase II to crystalline phase I occurs at 186.0 K with an enthalpy change of 6.810 kJ/mol. The enthalpy of fusion (crystalline phase I to liquid) for this compound is 2.620 kJ/mol at 277.2 K. These values can be compared to cyclohexane (C₆H₁₂), where the crystal II to crystal I transition is 6.7 kJ/mol at -87.0 °C (186 K), and the enthalpy of fusion is 2.68 kJ/mol epa.gov.

Table 2: Enthalpies of Phase Transition for this compound

| Transition | Temperature (K) | Enthalpy (kJ/mol) | Reference |

| Crystalline II → Crystalline I | 186.0 | 6.810 | |

| Crystalline I → Liquid (Fusion) | 277.2 | 2.620 |

In binary fluid systems, isotopic substitution can significantly influence critical behavior. Studies on mixtures such as cyclohexane-methanol and deuterated cyclohexane-methanol have demonstrated that the critical properties, including the coexistence curve, correlation length, and osmotic compressibility, are affected by deuteration. Furthermore, in polymer solutions like polystyrene-cyclohexane, deuterium substitution in cyclohexane has been shown to shift the Upper Critical Solution Temperatures (UCSTs) to higher values. This isotopic shift increases with increasing molecular weight of the polymer, reaching up to 4.53 K for infinite molecular weight, while no significant isotope effect on the critical concentration has been observed. A remarkable isotopic effect on the Θ-temperature (theta temperature) for polystyrene in deuterated cyclohexane has also been reported. These findings highlight the subtle yet significant role of isotopic effects in modulating intermolecular interactions and phase equilibria in complex chemical systems.

Computational and Theoretical Investigations of Cyclohexane D12

Quantum Chemical Calculations of Cyclohexane-d12

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic structure, vibrational properties, and conformational energetics of molecules like this compound. These methods provide a detailed molecular-level perspective that complements experimental observations.

Vibrational Frequency Calculations, Anharmonicity, and Potential Energy Distribution for this compound

Vibrational spectroscopy, coupled with quantum chemical calculations, offers a powerful approach to characterize the molecular vibrations of this compound. Raman spectra of liquid this compound have been recorded and compared with theoretically predicted values. Theoretical calculations, such as those employing the Møller-Plesset perturbation method to the second order [MP2(full)] and Density Functional Theory (DFT) with the B3LYP method and various basis sets, are utilized to predict vibrational wavenumbers, depolarization ratios, and intensities.

A crucial aspect of accurate vibrational analysis is accounting for anharmonicity. The harmonic oscillator approximation, while useful, does not fully capture the real potential energy surface of a molecule, which is inherently anharmonic. This anharmonicity leads to deviations from equally spaced energy levels and allows for transitions beyond the fundamental (Δv = ±1), such as overtones. For cyclohexane (B81311), which possesses 48 vibrational modes categorized into C-H stretching, H-C-H bending, C-C-C bending, and CH₂ rocking/twisting, anharmonic effects are significant, especially for high-frequency modes. Anharmonic calculations, for instance, using B3LYP/cc-pVTZ, provide more accurate predictions for vibrational modes, with an average relative deviation of 1.5% between observed and anharmonic wavenumbers for 48 modes in a related silacyclohexane (B14727737) compound. The potential energy distribution (PED) is also a key output of these calculations, aiding in the assignment of vibrational bands. In a study investigating the reaction of W(CO)₅(solv) with THF, ab initio DFT calculations were used to determine the vibrational spectrum of W(CO)₅(cyclohexane), helping to explain an unusual solvent isotope effect in reaction rates, attributed to the relative populations of low-frequency vibrations and the C-H/C-D bond strengths in the solvent molecule.

Determination of Conformational Energy Landscapes and Isomerization Pathways for this compound

Cyclohexane, including its deuterated analog, is renowned for its conformational flexibility. The chair conformation is universally recognized as the most stable conformation for cyclohexane. The interconversion between different conformations, often referred to as "ring flipping," is a fundamental process. This chair-to-chair interconversion pathway typically proceeds through a metastable twist-boat conformation.

Computational studies have quantified the energy differences and barriers associated with these conformational changes. For cyclohexane, the average ab initio predicted energy difference between the more stable chair form (D₃d) and the less stable twisted-boat form (D₂) is approximately 2213 cm⁻¹ (26.47 kJ/mol). Experimental NMR studies have estimated the free energy barrier for interconversion between the chair and twist-boat conformers to be approximately 10.4 kcal/mol (43.5 kJ/mol).

Table 1: Conformational Energy Differences and Barriers for Cyclohexane (Computational/Experimental)

| Conformation Pair | Energy Difference / Barrier | Method/Source | Reference |

| Chair vs. Twist-Boat | 26.47 kJ/mol (2213 cm⁻¹) | MP2(full), B3LYP ab initio | |

| Chair-to-Twist-Boat Barrier | 43.5 kJ/mol (10.4 kcal/mol) | NMR Experiments |

Advanced computational techniques, such as Accelerated ab initio Molecular Dynamics (A-AIMD), have been developed to enhance the sampling of conformational space and accelerate the rate of complex conformational transitions. For instance, A-AIMD has been shown to accelerate the chair-to-chair interconversion in a single cyclohexane molecule in the gas phase by a factor of approximately 1 × 10⁵, while still allowing for the reconstruction of the correct canonical distribution of low-energy states.

Detailed analysis of the potential energy surface (PES) using methods like MP2 and B3LYP at various theory levels (e.g., aug-cc-pVTZ) reveals the transition states (TS) and energy barriers. The conformational pathway for cyclohexane is described as chair → envelope/half-chair (TS) → skew-boat C1 → boat (TS) → skew-boat C2. The spherical conformational landscape model is also utilized to explain the fluxional nature and conformational dynamics in cyclic compounds, including cyclohexane derivatives, by relating bent/boat (B) and twist (T) ring coordinates.

Electronic Structure and Bonding Analysis of this compound and its Interactions

Quantum chemical calculations are also fundamental for understanding the electronic structure and bonding characteristics of this compound and how it interacts with other chemical species. DFT calculations are commonly employed to investigate electronic structure, frontier molecular orbitals, density of states, molecular electrostatic potentials, and HOMO-LUMO energy gaps.

In the context of interactions, theoretical studies have explored the behavior of cyclohexane (and by extension, its deuterated analog) with various systems:

Metal Surfaces: DFT calculations have been used to analyze the metal-induced softening of C-H vibrational modes in cyclohexane adsorbed on Cu(111). This phenomenon was correlated with a small but significant degree of charge transfer governing the alkane-metal interaction. While this specific study focused on C-H bonds, the principles of electronic structure analysis are directly applicable to C-D bonding in this compound.

Organometallic Complexes: An ab initio DFT calculation of the structure and vibrational spectrum of W(CO)₅(cyclohexane) was performed to support experimental observations of an unusual solvent isotope effect in the reaction of W(CO)₅(solv) (solv = cyclohexane or this compound) with tetrahydrofuran (B95107) (THF).